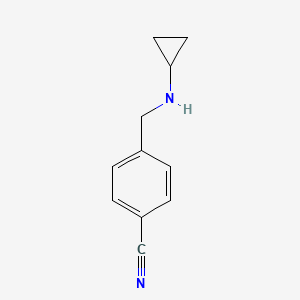

4-((Cyclopropylamino)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(cyclopropylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGHIUFZSESGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588449 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953903-93-0 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-((Cyclopropylamino)methyl)benzonitrile

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the versatile chemical intermediate, 4-((Cyclopropylamino)methyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Cyclopropylamine and Benzonitrile Moieties in Drug Discovery

The molecular scaffold of this compound incorporates two key pharmacophores that are of significant interest in medicinal chemistry: the cyclopropylamine group and the benzonitrile group. The cyclopropyl ring, a three-membered carbocycle, is a valuable structural motif known to enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[1][2] Its rigid nature can conformationally constrain a molecule, leading to a more favorable interaction with its biological target.[1] The benzonitrile moiety, an aromatic ring bearing a nitrile group, is also a common feature in many pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, influencing the electronic properties and binding interactions of a molecule.

The combination of these two pharmacophores in this compound creates a versatile building block with potential applications in the development of novel therapeutics targeting a range of biological targets, including enzymes and receptors.[3][4]

Synthesis of this compound: A Focus on Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-formylbenzonitrile with cyclopropylamine. This reaction proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

"4-Formylbenzonitrile" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Imine_Intermediate" [label="Imine Intermediate"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH(OAc)3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Formylbenzonitrile" -> "Imine_Intermediate"; "Cyclopropylamine" -> "Imine_Intermediate"; "Imine_Intermediate" -> "Final_Product"; "Reducing_Agent" -> "Final_Product" [label="Reduction"]; }

Figure 1: General workflow for the synthesis of this compound via reductive amination.Causality Behind Experimental Choices

The choice of the reducing agent is critical for the success of the reductive amination. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation.[5][6] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[6] This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without the need for prior formation and isolation of the imine intermediate. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and facilitate the reaction.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

The following protocol is a representative procedure for the synthesis of this compound based on established methods for reductive amination.[5][7]

Materials:

-

4-Formylbenzonitrile

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-formylbenzonitrile (1.0 equivalent) in DCE or DCM, add cyclopropylamine (1.1-1.2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, comprehensive data for the free base may be limited in publicly available sources.

| Property | Value | Source |

| CAS Number | 953903-93-0 | [8][9] |

| Molecular Formula | C₁₁H₁₂N₂ | [10] |

| Molecular Weight | 172.23 g/mol | [10] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and methanol. | General knowledge |

| pKa | The amine is expected to be basic. | General knowledge |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, a singlet or multiplet for the benzylic methylene protons, a multiplet for the cyclopropyl methine proton, and multiplets for the cyclopropyl methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the quaternary carbon of the nitrile group, the aromatic carbons, the benzylic methylene carbon, and the carbons of the cyclopropyl ring.[9][11]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and N-H stretching for the secondary amine.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the cyclopropyl group or other characteristic fragments. The predicted m/z for the protonated molecule [M+H]⁺ is 173.1073.[10]

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the design of novel bioactive molecules. The cyclopropylamine moiety is present in a number of approved drugs and clinical candidates, where it often contributes to improved potency and metabolic stability.[1][2] The benzonitrile group is also a key component of various enzyme inhibitors and receptor modulators.[4]

"Scaffold" [label="this compound Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme_Inhibition" [label="Enzyme Inhibition\n(e.g., Kinases, Proteases)"]; "Receptor_Binding" [label="Receptor Binding\n(e.g., GPCRs, Ion Channels)"]; "Lead_Optimization" [label="Lead Optimization in Drug Discovery"];

"Scaffold" -> "Enzyme_Inhibition"; "Scaffold" -> "Receptor_Binding"; "Enzyme_Inhibition" -> "Lead_Optimization"; "Receptor_Binding" -> "Lead_Optimization"; }

Figure 2: Potential applications of the this compound scaffold in drug discovery.Derivatives of this scaffold could be explored for a variety of therapeutic targets. For instance, the secondary amine provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The benzonitrile group can engage in key interactions within a protein's active site. Potential areas of investigation for compounds derived from this scaffold include:

-

Enzyme Inhibition: The scaffold could be elaborated to target various enzymes, such as kinases, proteases, or histone-modifying enzymes, where the nitrile group might interact with active site residues.

-

Receptor Modulation: Derivatives could be designed to bind to G-protein coupled receptors (GPCRs) or ion channels, where the cyclopropylamine moiety can provide a rigid and defined orientation for optimal receptor engagement.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The combination of the metabolically stable and conformationally rigid cyclopropylamine moiety with the versatile benzonitrile group makes this scaffold a promising starting point for the development of novel therapeutic agents. Further investigation into the biological activities of derivatives based on this core structure is warranted.

References

-

Organic Syntheses. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link]

- Myers, A. G. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem.1996, 61 (11), 3849–3862.

- Leclerc, E. et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem.2013, 15, 2843-2850.

-

Royal Society of Chemistry. Electronic Supplementary Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Aldehydes with Amidines: A Strategy for the Synthesis of Quinolines". Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "A mild and efficient method for the synthesis of aryl nitriles from aryl aldehydes". Available from: [Link]

-

PubChem. 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride. Available from: [Link]

- Google Patents. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

- Google Patents. Process for the manufacture of cyclopropylamine.

- Google Patents. Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate.

-

National Institutes of Health. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Available from: [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available from: [Link]

- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

NIST. Benzonitrile, 4-methyl-. Available from: [Link]

-

ResearchGate. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]

-

Reddit. Reductive amination NaB(AcO)3. Available from: [Link]

-

Patsnap. Benzonitrile patented technology retrieval search results. Available from: [Link]

-

PubMed. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

-

PLOS. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available from: [Link]

-

PubMed. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Available from: [Link]

-

ResearchGate. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Available from: [Link]

-

PubMed. Observed drug-receptor association rates are governed by membrane affinity: the importance of establishing "micro-pharmacokinetic/pharmacodynamic relationships" at the β2-adrenoceptor. Available from: [Link]

-

MDPI. UHPLC-MS Chemical Fingerprinting and Antioxidant, Enzyme Inhibition, Anti-Inflammatory In Silico and Cytoprotective Activities of Cladonia chlorophaea and C. gracilis (Cladoniaceae) from Antarctica. Available from: [Link]

-

ChemSynthesis. 4-methylbenzonitrile. Available from: [Link]

-

MDPI. Chemical Composition, Antioxidant and Enzyme Inhibitory Activities of Onosma bourgaei and Onosma trachytricha and in Silico Molecular Docking Analysis of Dominant Compounds. Available from: [Link]

-

PrepChem. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Available from: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

-

Stenutz. 4-methylbenzonitrile. Available from: [Link]9.php)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. rsc.org [rsc.org]

- 8. 4-[(cyclopropylamino)methyl]benzonitrile | 953903-93-0 [m.chemicalbook.com]

- 9. minio.scielo.br [minio.scielo.br]

- 10. PubChemLite - 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide on the Core Mechanism of Action of 4-((Cyclopropylamino)methyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-((cyclopropylamino)methyl)benzonitrile, a potent, mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Drawing parallels with structurally related and well-characterized inhibitors such as GSK2879552, this document elucidates the molecular interactions, downstream cellular consequences, and methodologies for characterizing the activity of this compound class. The guide is intended to provide researchers and drug development professionals with a foundational understanding of this compound's role as a critical tool in epigenetic research and as a potential therapeutic agent in oncology, particularly in malignancies like small-cell lung cancer (SCLC) and acute myeloid leukemia (AML).

Introduction: The Epigenetic Landscape and the Role of LSD1

The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of many diseases, including cancer. Epigenetic modifications, such as histone methylation, play a pivotal role in controlling chromatin structure and accessibility, thereby modulating transcription. Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2)[1][2].

LSD1's role is context-dependent; it can act as a transcriptional co-repressor by demethylating H3K4me1/2, a mark associated with active enhancers, or as a co-activator by demethylating H3K9me1/2, a repressive mark[3]. Overexpression of LSD1 has been observed in a multitude of cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state[2][4]. This has positioned LSD1 as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound belongs to the tranylcypromine (TCP) class of compounds, which are known mechanism-based inhibitors of FAD-dependent amine oxidases, including LSD1[1][5][6]. Its structural similarity to the clinical candidate GSK2879552 suggests a shared mechanism of irreversible inhibition, making it a valuable tool for probing LSD1 biology and a promising scaffold for drug design[7].

Molecular Mechanism of Action: Irreversible Inhibition of LSD1

The core mechanism of action of this compound is the irreversible, covalent modification of the FAD cofactor within the active site of LSD1. This process can be broken down into several key steps, as elucidated through studies of TCP and its analogs[5][6][8].

2.1. Binding to the LSD1 Active Site:

The inhibitor, possessing a cyclopropylamine moiety, initially binds non-covalently to the active site of LSD1. The benzonitrile group likely engages in interactions within a hydrophobic pocket of the enzyme, while the cyclopropylamine positions itself in proximity to the FAD cofactor[9].

2.2. Enzyme-Catalyzed Activation and Covalent Adduct Formation:

LSD1's catalytic machinery initiates the oxidation of the cyclopropylamine ring. This process, analogous to the demethylation of its histone substrate, involves a single-electron transfer from the nitrogen of the inhibitor to the FAD cofactor, leading to the formation of a radical intermediate. This is followed by the opening of the cyclopropyl ring and the subsequent formation of a stable covalent bond between the inhibitor and the N5 or C4a atom of the flavin ring of FAD[5][6][8][10]. This covalent adduct effectively and irreversibly inactivates the enzyme.

Caption: Irreversible inhibition of LSD1 by a cyclopropylamine-containing inhibitor.

Cellular Consequences of LSD1 Inhibition

The irreversible inactivation of LSD1 by this compound leads to a cascade of downstream cellular events, primarily driven by the re-expression of silenced genes.

3.1. Re-activation of Tumor Suppressor Genes:

By preventing the demethylation of H3K4me1/2 at promoter and enhancer regions, LSD1 inhibition leads to an accumulation of these active histone marks. This results in the transcriptional de-repression of tumor suppressor genes that are aberrantly silenced in cancer cells[11].

3.2. Induction of Cellular Differentiation:

In hematological malignancies like AML, LSD1 is crucial for maintaining a stem-like, undifferentiated state. Inhibition of LSD1 promotes the expression of myeloid differentiation markers, forcing the leukemic cells to mature and lose their self-renewal capacity[12].

3.3. Modulation of Key Signaling Pathways in Small-Cell Lung Cancer (SCLC):

In SCLC, a highly aggressive neuroendocrine tumor, LSD1 plays a critical role in maintaining the neuroendocrine phenotype. Inhibition of LSD1 has been shown to suppress the expression of key neuroendocrine transcription factors, such as ASCL1 and NEUROD1, through the activation of the NOTCH signaling pathway[11][12][13][14]. This leads to a loss of the neuroendocrine identity and a reduction in tumor growth.

Caption: A typical experimental workflow for characterizing a novel LSD1 inhibitor.

Quantitative Data Summary

| Compound | Target | Assay Type | Potency | Reference |

| GSK2879552 | LSD1 | Biochemical (Ki,app) | ~1.7 µM | [7] |

| GSK2879552 | SCLC Cell Lines | Cell Proliferation | Growth inhibition in a subset of lines | [7] |

| Tranylcypromine (TCP) | LSD1 | Biochemical (Ki) | ~242 µM | [6] |

Note: The potency of this compound is expected to be in a similar range to GSK2879552 due to high structural similarity.

Conclusion and Future Directions

This compound represents a potent, irreversible inhibitor of LSD1, acting through a well-defined mechanism of covalent FAD adduct formation. Its ability to de-repress tumor suppressor genes and induce differentiation makes it a valuable tool for cancer research and a promising candidate for therapeutic development. Future research should focus on obtaining precise kinetic and potency data for this specific molecule, as well as exploring its efficacy and safety in preclinical cancer models. Furthermore, investigating its potential in combination therapies, particularly with other epigenetic modifiers or standard-of-care chemotherapies, could unlock new avenues for treating aggressive malignancies.

References

-

Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]

-

Mimasu, S., et al. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å. Biochemical and Biophysical Research Communications, 366(1), 15-22. [Link]

-

Sato, S., et al. (2012). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 51(49), 9845–9854. [Link]

-

Augert, A., et al. (2019). LSD1 inhibitors block neuroendocrine differentiation and proliferation in small cell lung cancer. Science Signaling, 12(571), eaau2922. [Link]

-

Basu, A., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 115225. [Link]

-

Augert, A., et al. (2019). Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition. Science Signaling, 12(571), eaau2922. [Link]

-

Schmidt, D. M., et al. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4324–4330. [Link]

-

Valente, S., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 16(8), 1341-1351. [Link]

-

Kruidenier, L., et al. (2022). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. Molecular Oncology, 16(6), 1309-1328. [Link]

-

MacPherson, D. (2019). The LSD1-NOTCH-ASCL1 Axis in Small Cell Lung Cancer (SCLC). Cancer Discovery, 9(6), 692-694. [Link]

-

Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247-272. [Link]

-

Lee, J., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 11(52), 32909-32913. [Link]

-

Mohammad, H. P., et al. (2022). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. Molecular Oncology, 16(6), 1309-1328. [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]

-

Sorna, V., et al. (2015). Mechanism of action of (±)‐tranylcypromine 1 and examples of para‐substituted second‐generation analogues (±)‐4–6. ChemMedChem, 10(10), 1640-1649. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1257–1263. [Link]

-

Epigentek. EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. [Link]

-

BPS Bioscience. LSD1 Chemiluminescent Assay Kit. [Link]

-

NIH Molecular Libraries Program. (2010). Table 1, LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Li, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(3), 101479. [Link]

-

La Manno, P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(4), 646–655. [Link]

-

Shaw, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 9-23. [Link]

-

Ishikawa, T., et al. (2021). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports, 11(1), 1-13. [Link]

-

Sacilotto, N., et al. (2021). Summary of compound performance. (A) LSD1 IC 50 values obtained with... ResearchGate. [Link]

-

Vianello, P., et al. (2018). Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48... ResearchGate. [Link]

-

Umezawa, N., et al. (2020). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 25(24), 5962. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Figshare. [Link]

-

Suzuki, T., et al. (2016). IC 50 values of LSD1 inhibitors. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) Protocol. Creative Diagnostics. [Link]

Sources

- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Identity of CAS Number 953903-93-0: A Technical Examination

Sources

- 1. 4-[(cyclopropylamino)methyl]benzonitrile | 953903-93-0 [m.chemicalbook.com]

- 2. Selling Leads page 48 Hunan Longxianng Runhui Trading Co.,Ltd - Selling Leads [runhuichem.lookchem.com]

- 3. PubChemLite - 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 4. 1461705-73-6|4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. tga.gov.au [tga.gov.au]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacylibrary.com [pharmacylibrary.com]

- 13. dovepress.com [dovepress.com]

- 14. Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dermnetnz.org [dermnetnz.org]

- 18. fda.gov [fda.gov]

- 19. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N) [probes-drugs.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-((Cyclopropylamino)methyl)benzonitrile and its Analogs as Potent Inhibitors of Lysine-Specific Demethylase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-((cyclopropylamino)methyl)benzonitrile and its structural analogs, a class of small molecules that have emerged as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). This document details the mechanism of action of these compounds, their in vitro and in vivo activities based on available data for closely related analogs, and detailed protocols for their synthesis and biological evaluation. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting LSD1 with this chemical scaffold.

Introduction: Lysine-Specific Demethylase 1 (LSD1) as a Therapeutic Target

Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression and maintaining cellular identity. The reversibility of these modifications is controlled by a delicate balance between "writer" (methyltransferase) and "eraser" (demethylase) enzymes. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and is a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[1]

LSD1 primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By removing these activating marks, LSD1 generally functions as a transcriptional co-repressor. However, in complex with certain nuclear receptors, such as the androgen receptor, it can also demethylate H3K9me1/2, which are repressive marks, thereby leading to gene activation.

The dysregulation of LSD1 activity has been linked to the development and progression of numerous cancers. Its overexpression is observed in a variety of malignancies, where it contributes to a block in cellular differentiation and an increase in proliferation, migration, and invasiveness.[1] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy for cancer treatment.

The Rise of Cyclopropylamine-Based LSD1 Inhibitors

The structural similarity between LSD1 and monoamine oxidases (MAOs) has been instrumental in the development of LSD1 inhibitors. The cyclopropylamine moiety, a key pharmacophore in the MAO inhibitor tranylcypromine, has been identified as a privileged scaffold for designing potent, irreversible inhibitors of LSD1. These inhibitors act by forming a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.

The this compound scaffold represents a class of cyclopropylamine-based LSD1 inhibitors. The benzonitrile group can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. Several compounds with this core structure have been investigated for their potential as anticancer agents.

Mechanism of Action: Covalent Inhibition of the LSD1-FAD Adduct

The inhibitory activity of this compound and its analogs against LSD1 is attributed to their cyclopropylamine functional group. The proposed mechanism involves the oxidative activation of the cyclopropylamine by the FAD cofactor within the LSD1 active site. This leads to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently binds to the FAD, resulting in the irreversible inactivation of the enzyme.

Caption: Proposed mechanism of LSD1 inhibition by this compound.

Biological Activity: Insights from Analogous Compounds

Table 1: In Vitro Activity of Representative Cyclopropylamine-Based LSD1 Inhibitors

| Compound ID (Analog) | LSD1 IC50 (nM) | Cell Line | Cell Viability GI50 (nM) | Reference |

| ORY-1001 | <20 | THP-1 (AML) | <1 | [2] |

| GSK2879552 | ~20 | SCLC cell lines | 40-100 | [2] |

| INCB059872 | Not reported | SCLC cell lines | 47-377 | [2] |

Key Observations:

-

Potent Enzymatic Inhibition: Analogs of this compound demonstrate potent inhibition of LSD1 enzymatic activity, with IC50 values often in the low nanomolar range.

-

Antiproliferative Activity: These compounds exhibit significant antiproliferative effects in cancer cell lines known to be dependent on LSD1 activity, such as those derived from AML and SCLC.

-

Induction of Differentiation: Inhibition of LSD1 by these compounds can induce differentiation in leukemia cells, a key therapeutic goal in AML. For instance, treatment with LSD1 inhibitors has been shown to upregulate myeloid differentiation markers like CD11b and CD86.[1][2]

Preclinical In Vivo Efficacy of LSD1 Inhibitors

The therapeutic potential of cyclopropylamine-based LSD1 inhibitors has been evaluated in various preclinical animal models of cancer.

-

Acute Myeloid Leukemia (AML): In xenograft models of human AML, oral administration of LSD1 inhibitors has been shown to significantly inhibit tumor growth and prolong the survival of the animals.[2] Combination therapies, for example with all-trans retinoic acid (ATRA), have shown synergistic anti-leukemic effects.

-

Small-Cell Lung Cancer (SCLC): In SCLC xenograft models, treatment with LSD1 inhibitors has resulted in significant tumor growth inhibition.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for key in vitro assays to evaluate its biological activity.

Representative Synthesis of a this compound Analog

The synthesis of this compound can be achieved through a reductive amination reaction between 4-formylbenzonitrile and cyclopropylamine.

Materials:

-

4-formylbenzonitrile

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 4-formylbenzonitrile (1.0 eq) in dichloromethane (DCM).

-

Add cyclopropylamine (1.2 eq) to the solution and stir at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.

Caption: Workflow for an in vitro LSD1 biochemical assay.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide (H3K4me2) substrate

-

Test compound (e.g., this compound)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include wells with DMSO as a vehicle control (100% activity) and wells without LSD1 as a background control.

-

Add the LSD1 enzyme to all wells except the background control and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and initiate the detection by adding a mixture of HRP and Amplex® Red.

-

Incubate the plate at room temperature for 5-15 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., using THP-1 AML cells)

This protocol determines the effect of an LSD1 inhibitor on the proliferation and viability of a cancer cell line.

Materials:

-

THP-1 (human acute monocytic leukemia) cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom microplates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the cells. Include wells with DMSO as a vehicle control.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising class of LSD1 inhibitors with significant potential for the treatment of various cancers. The available data on analogous compounds demonstrate potent enzymatic and cellular activity, as well as in vivo efficacy in preclinical models of AML and SCLC.

Future research in this area should focus on:

-

Lead Optimization: Further structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic profiles.

-

Biomarker Development: Identification and validation of predictive biomarkers to select patient populations most likely to respond to LSD1 inhibitor therapy.

-

Combination Therapies: Exploring the synergistic effects of LSD1 inhibitors with other anticancer agents, including standard chemotherapy and other epigenetic drugs.

-

Clinical Translation: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

The continued investigation of this compound and its derivatives will undoubtedly contribute to the development of novel and effective epigenetic therapies for cancer.

References

-

Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. 2021. [Link]

-

LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Signal Transduction and Targeted Therapy. 2019. [Link]

-

LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. 2023. [Link]

-

LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. 2017. [Link]

Sources

An In-depth Technical Guide on 4-((Cyclopropylamino)methyl)benzonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Cyclopropylamino)methyl)benzonitrile has emerged as a pivotal molecular scaffold in contemporary drug discovery and development. Its unique structural combination of a reactive benzonitrile moiety and a cyclopropylamino group renders it an invaluable intermediate, particularly in the synthesis of targeted therapies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis methodologies with mechanistic insights, its critical role as a precursor to advanced pharmaceutical agents, and a thorough guide to its analytical characterization. This document is intended to serve as a key resource for researchers and process chemists engaged in the synthesis and application of this versatile intermediate.

Introduction: The Strategic Importance of this compound

The landscape of modern medicine is increasingly dominated by targeted therapies, small molecules designed to interact with specific biological targets with high precision. In this context, the molecular architecture of pharmaceutical intermediates is of paramount importance. This compound (CAS No. 953903-93-0) is a prime example of a well-designed intermediate that has gained significant traction in the synthesis of complex active pharmaceutical ingredients (APIs).

The molecule's significance stems from the unique combination of its constituent parts:

-

The Benzonitrile Group: The nitrile (-C≡N) functional group is a versatile precursor in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering multiple avenues for molecular elaboration. Furthermore, the nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets.

-

The Cyclopropylamino Moiety: The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, leading to enhanced binding affinity and selectivity for its target protein. The cyclopropyl ring is also known to improve metabolic stability and other pharmacokinetic properties of a drug. The secondary amine provides a convenient handle for further derivatization.

This guide will delve into the technical details of this important molecule, providing actionable insights for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 953903-93-0 | [1] |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |

Synthesis of this compound

There are two primary and highly efficient synthetic routes to this compound, starting from readily available precursors:

3.1. Route 1: Reductive Amination of 4-Formylbenzonitrile

This is the most common and direct method for the synthesis of this compound. The reaction involves the condensation of 4-formylbenzonitrile with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism

The reductive amination proceeds in two key steps:

-

Imine Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine (cyclopropylamine) on the carbonyl carbon of the aldehyde (4-formylbenzonitrile). This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a protonated imine (iminium ion).

-

Reduction: A mild reducing agent, selective for the iminium ion over the aldehyde, is then used to reduce the C=N double bond to a C-N single bond, yielding the final secondary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their selectivity and mild reaction conditions.

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Formylbenzonitrile (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-formylbenzonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add cyclopropylamine (1.2 eq).

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the slurry of the reducing agent to the reaction mixture. The addition may be exothermic, so it is advisable to cool the reaction flask in an ice bath.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

3.2. Route 2: Nucleophilic Substitution of 4-(Bromomethyl)benzonitrile

An alternative and also highly effective method involves the direct N-alkylation of cyclopropylamine with 4-(bromomethyl)benzonitrile. This is a classic SN2 reaction where the nucleophilic amine displaces the bromide leaving group.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. This concerted reaction results in the formation of a new C-N bond and the displacement of the bromide ion. A base is typically added to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Caption: SN2 reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-(Bromomethyl)benzonitrile (1.0 eq)

-

Cyclopropylamine (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (ACN, approx. 0.3 M) in a round-bottom flask, add potassium carbonate (2.0 eq) and cyclopropylamine (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain the pure this compound.

Role as a Pharmaceutical Intermediate: A Gateway to Janus Kinase (JAK) Inhibitors

This compound is a crucial building block in the synthesis of a class of drugs known as Janus Kinase (JAK) inhibitors. These drugs are at the forefront of treating various autoimmune diseases and cancers. The JAK-STAT signaling pathway is a critical pathway in the immune response, and its dysregulation is implicated in numerous inflammatory conditions.

While specific proprietary synthesis routes are often not fully disclosed, the structural motif of this compound is found within several patented JAK inhibitors. For instance, it serves as a key fragment in the construction of the core structures of drugs like Ruxolitinib (Jakafi®) and Baricitinib (Olumiant®), used to treat myelofibrosis, polycythemia vera, and rheumatoid arthritis.[3][4][5][6]

The synthesis of these complex molecules often involves the coupling of the this compound moiety with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine. The benzonitrile group can be further functionalized or may be part of the final pharmacophore.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons will appear in the range of 7.4-7.7 ppm. The benzylic protons (-CH₂-) will be a singlet around 3.9 ppm. The cyclopropyl protons will show characteristic multiplets in the upfield region, typically between 0.4 and 2.2 ppm. The N-H proton will appear as a broad singlet. A known ¹H NMR spectrum for the hydrochloride salt is available from the Biological Magnetic Resonance Data Bank (BMRB entry bmse012220).[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The nitrile carbon will be observed downfield, around 119 ppm. The aromatic carbons will resonate in the 110-145 ppm region. The benzylic carbon will be around 54 ppm, and the cyclopropyl carbons will appear upfield, typically in the range of 3-30 ppm.

5.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺ at m/z 173.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would likely involve the loss of the cyclopropyl group or cleavage of the benzyl-nitrogen bond.[8][9]

5.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The compound can be detected by UV absorption at around 254 nm. A typical gradient elution would be from a lower to a higher concentration of acetonitrile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important pharmaceutical intermediate with a growing role in the synthesis of targeted therapies, particularly JAK inhibitors. Its efficient synthesis via reductive amination or nucleophilic substitution, combined with its valuable structural features, makes it a key component in the modern medicinal chemist's toolbox. This guide has provided a comprehensive overview of its synthesis, characterization, and application, intended to empower researchers and drug development professionals in their work with this versatile molecule.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available from: [Link]

- Process and intermediates for preparing a jak inhibitor. Google Patents.

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available from: [Link]

-

bmse012220 4-[(cyclopropylamino)methyl]benzonitrile at BMRB. Available from: [Link]

-

The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis. Available from: [Link]

-

JAK INHIBITOR AND PREPARATION METHOD THEREOF. European Patent Office. Available from: [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available from: [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Human Metabolome Database. Available from: [Link]

-

Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. Available from: [Link]

-

Tofacitinib synthesis. Universidade Nova de Lisboa. Available from: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20220056035A1 - Process and intermediates for preparing a jak inhibitor - Google Patents [patents.google.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis of 4-((Cyclopropylamino)methyl)benzonitrile

Abstract: This guide provides a comprehensive structural and analytical overview of 4-((Cyclopropylamino)methyl)benzonitrile, a versatile secondary amine of significant interest in medicinal chemistry. By integrating foundational chemical principles with detailed spectroscopic and chromatographic data, this document serves as a technical resource for researchers engaged in drug discovery and synthetic chemistry. We will explore its synthesis, purification, and detailed structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide discusses the molecule's physicochemical properties and its role as a key building block in the development of advanced therapeutic agents.

Introduction: A Molecule of Growing Importance

This compound (CAS No. 953903-93-0) is a bifunctional organic molecule that incorporates a rigid, strained cyclopropylamine moiety and a polar benzonitrile group.[1] This unique combination of a bioisosteric cyclopropyl ring and a pharmaceutically relevant benzonitrile makes it a valuable intermediate in synthetic and medicinal chemistry. The cyclopropyl group is known to enhance metabolic stability, binding affinity, and potency in drug candidates, while the benzonitrile functional group is a common feature in a variety of approved pharmaceuticals, acting as a key interaction point or a precursor for other functionalities.[2][3]

Recent patent literature reveals the use of this compound as a key intermediate in the synthesis of pyrimidine derivatives aimed at treating a range of conditions including inflammatory diseases, metabolic disorders, cancer, and autoimmune diseases.[4] This underscores the compound's relevance and the need for a thorough understanding of its structural and analytical characteristics. This guide provides the foundational knowledge required to synthesize, purify, and rigorously characterize this important chemical entity.

Synthesis and Purification Workflow

The most direct and common method for synthesizing this compound is through the nucleophilic substitution of a benzylic halide with cyclopropylamine. This SN2 reaction is efficient and proceeds under mild conditions.

Diagram of Synthetic Workflow

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes the N-alkylation of cyclopropylamine with 4-(bromomethyl)benzonitrile.[5]

-

Reaction Setup: To a solution of cyclopropylamine (1.2 equivalents) in acetonitrile (10 mL per mmol of the limiting reagent), add 4-(bromomethyl)benzonitrile (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) as a mild base.

-

Reaction Conditions: Stir the suspension vigorously at room temperature (20-25 °C) for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with water and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Technique: The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective.

-

Final Step: Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a solid or oil.

Structural Elucidation and Spectroscopic Data

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the molecule.

Physicochemical and Structural Data Summary

| Property | Value | Source(s) |

| CAS Number | 953903-93-0 | [1][6] |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| SMILES | N#CC1=CC=C(CNC2CC2)C=C1 | [1] |

| Monoisotopic Mass | 172.10005 Da | [7] |

| Predicted XlogP | 1.6 | [7] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental data obtained from the Biological Magnetic Resonance Bank (BMRB) for an entry of this compound (bmse012220) in DMSO-d₆ provides the following assignments.[8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic Protons (ortho to -CN) |

| ~7.55 | Doublet | 2H | Aromatic Protons (ortho to -CH₂-) |

| ~3.80 | Singlet | 2H | Benzylic Methylene Protons (-CH₂-) |

| ~2.20 | Multiplet | 1H | Cyclopropyl Methine Proton (-CH-) |

| ~0.45 | Multiplet | 2H | Cyclopropyl Methylene Protons (-CH₂-) |

| ~0.30 | Multiplet | 2H | Cyclopropyl Methylene Protons (-CH₂-) |

| Chemical Shift (ppm) | Assignment | Rationale |

| ~145-148 | Quaternary Aromatic Carbon (-C-CH₂-) | Deshielded due to attachment to the electron-withdrawing ring and the methylene group. |

| ~132-133 | Aromatic CH (ortho to -CN) | Standard chemical shift for aromatic carbons ortho to a nitrile group.[9] |

| ~129-130 | Aromatic CH (ortho to -CH₂-) | Typical value for aromatic carbons in a similar electronic environment. |

| ~118-119 | Nitrile Carbon (-C≡N) | Characteristic shift for a nitrile carbon.[9] |

| ~110-112 | Quaternary Aromatic Carbon (-C-CN) | The ipso-carbon attached to the nitrile group.[9] |

| ~53-55 | Benzylic Methylene Carbon (-CH₂) | Typical range for a benzylic carbon attached to a nitrogen. |

| ~30-33 | Cyclopropyl Methine Carbon (-CH-) | Characteristic upfield shift for a methine in a cyclopropyl ring attached to nitrogen. |

| ~3-5 | Cyclopropyl Methylene Carbons (-CH₂) | Highly shielded due to the strained ring structure, appearing significantly upfield. |

Diagram of Key NMR Correlations

Caption: Predicted NMR correlations for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule will readily protonate to form the [M+H]⁺ ion.

-

Expected [M+H]⁺: 173.1073 m/z[7]

The primary fragmentation pathway under collision-induced dissociation (CID) is expected to be the cleavage of the benzylic C-N bond, which is the most labile. This results in the formation of a stable, resonance-delocalized cyanobenzyl cation.[1][6]

-

Major Fragment Ion: m/z 116. This corresponds to the [C₈H₆N]⁺ ion (the 4-cyanobenzyl cation), resulting from the loss of cyclopropylamine (neutral loss of 57 Da).

-

Other Potential Fragments: A smaller peak at m/z 91, corresponding to the tropylium cation, might be observed from further fragmentation of the cyanobenzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3300-3400 | N-H Stretch | Medium | Characteristic of a secondary amine. The peak may be broad. |

| ~3000-3100 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds on the benzene ring. |

| ~2850-3000 | Aliphatic C-H Stretch | Medium | Corresponds to the C-H bonds of the methylene and cyclopropyl groups. |

| ~2220-2230 | C≡N Nitrile Stretch | Strong, Sharp | This is a highly characteristic and diagnostic peak for the benzonitrile moiety.[11][12] |

| ~1600, ~1480 | Aromatic C=C Ring Stretch | Medium | Skeletal vibrations of the benzene ring. |

| ~1400-1450 | CH₂ Bend (Scissoring) | Medium | Bending vibration of the methylene group. |

Role in Medicinal Chemistry and Future Outlook

The structural motifs within this compound are of significant interest in modern drug discovery. The cyclopropylamine group is a known pharmacophore and a bioisostere for other functional groups, often used to improve pharmacological properties.[3] It is a key component in inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where the strained ring plays a crucial role in the mechanism of inhibition.[13]

The primary documented application of this compound is as a synthetic precursor. Its CAS number is cited in a patent for the creation of optionally fused heterocyclyl-substituted pyrimidine derivatives.[4] These resulting compounds are claimed to be useful for treating a wide array of diseases, highlighting the value of the title compound as a versatile building block for complex, biologically active molecules.

The combination of a rigid, metabolically stable cyclopropyl group with a versatile benzonitrile handle makes this compound an attractive starting point for library synthesis and lead optimization campaigns. Its straightforward synthesis and well-defined analytical profile, as detailed in this guide, facilitate its use in a high-throughput discovery environment. Future research will likely continue to leverage this molecule's unique structural features to develop novel therapeutics.

References

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. Retrieved from [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

-

a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... (n.d.). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025). ResearchGate. Retrieved from [Link]

-

bmse012220 4-[(cyclopropylamino)methyl]benzonitrile at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. Retrieved from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

953903-93-0|this compound. (n.d.). Parkway Scientific. Retrieved from [Link]

-

Benzylamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzylamine. (2016). MassBank. Retrieved from [Link]

-

Benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-[(cyclopropylamino)methyl]benzonitrile hydrochloride (C11H12N2). (n.d.). PubChemLite. Retrieved from [Link]

-

New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved from [Link]

-

N-Benzyl-N-Cyclopropylamine. (n.d.). Methylamine Supplier. Retrieved from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]

-

Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... (n.d.). ResearchGate. Retrieved from [Link]

-

Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (n.d.). PubMed. Retrieved from [Link]

-

Benzonitrile, 4-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Benzonitrile, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Retrieved from [Link]

-

Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]

- Process for producing 4-(4-alkylphenoxy) benzylamines. (n.d.). Google Patents.

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

- Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.

-

Benzonitrile, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scientificupdate.com [scientificupdate.com]

- 3. longdom.org [longdom.org]

- 4. 953903-93-0|this compound: In Stock [parkwayscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 8. Buy 4-[(Cyclopropylmethyl)amino]benzonitrile | 1019607-58-9 [smolecule.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic and Synthetic Elucidation of 4-((Cyclopropylamino)methyl)benzonitrile: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the synthesis and spectroscopic characterization of 4-((Cyclopropylamino)methyl)benzonitrile, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section is underpinned by field-proven insights, explaining the causality behind experimental choices and data interpretation. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction

This compound is a secondary amine that incorporates a benzonitrile moiety and a cyclopropyl group. This unique combination of a rigid cyclopropyl ring, a flexible aminomethyl linker, and a polar nitrile group makes it an attractive scaffold for exploring new chemical space in drug discovery. The benzonitrile group is a common feature in many biologically active compounds, and the cyclopropyl group is often introduced to modulate metabolic stability, potency, and selectivity.

Accurate and comprehensive characterization of such molecules is paramount. This guide provides a detailed walkthrough of a robust synthetic protocol and a multi-technique spectroscopic analysis to ensure the unambiguous identification and purity assessment of this compound.

Synthesis via Reductive Amination

The synthesis of this compound is efficiently achieved through a one-pot reductive amination reaction. This method is highly favored for its operational simplicity, high yields, and broad functional group tolerance.[1] The reaction proceeds via the in-situ formation of an iminium ion from 4-formylbenzonitrile and cyclopropylamine, which is then selectively reduced by a mild hydride agent, sodium triacetoxyborohydride.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Formylbenzonitrile

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-formylbenzonitrile (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq) and glacial acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause gas evolution.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Prepare a 2 mM solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Transfer the solution to a 5 mm NMR tube.[6]

-

Acquire the ¹H NMR spectrum on a 600 MHz NMR spectrometer at 298 K.[5]

-

Process the data with appropriate window functions and referencing to the residual solvent peak.

¹H NMR Data (600 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Ar-H (ortho to CN) |

| ~7.55 | d | 2H | Ar-H (meta to CN) |